
9,9-Di(octan-2-yl)-9,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Di(octan-2-yl)-9,10-dihydroanthracene is an organic compound belonging to the class of dihydroanthracenes. This compound is characterized by the presence of two octan-2-yl groups attached to the 9th position of the dihydroanthracene core. Dihydroanthracenes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Di(octan-2-yl)-9,10-dihydroanthracene typically involves the alkylation of 9,10-dihydroanthracene with octan-2-yl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
9,9-Di(octan-2-yl)-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroanthracene derivatives.
Substitution: The octan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Anthracene derivatives.
Reduction: Tetrahydroanthracene derivatives.
Substitution: Various substituted dihydroanthracene derivatives depending on the reagents used.
科学的研究の応用
9,9-Di(octan-2-yl)-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 9,9-Di(octan-2-yl)-9,10-dihydroanthracene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
9,10-Dihydroanthracene: The parent compound without the octan-2-yl groups.
9,9-Di(ethyl)-9,10-dihydroanthracene: A similar compound with ethyl groups instead of octan-2-yl groups.
9,9-Di(methyl)-9,10-dihydroanthracene: A similar compound with methyl groups instead of octan-2-yl groups.
Uniqueness
9,9-Di(octan-2-yl)-9,10-dihydroanthracene is unique due to the presence of the long-chain octan-2-yl groups, which can impart different physical and chemical properties compared to its shorter-chain analogs. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64833-38-1 |
|---|---|
分子式 |
C30H44 |
分子量 |
404.7 g/mol |
IUPAC名 |
10,10-di(octan-2-yl)-9H-anthracene |
InChI |
InChI=1S/C30H44/c1-5-7-9-11-17-24(3)30(25(4)18-12-10-8-6-2)28-21-15-13-19-26(28)23-27-20-14-16-22-29(27)30/h13-16,19-22,24-25H,5-12,17-18,23H2,1-4H3 |
InChIキー |
MJMLOBHFMQSPJH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)C1(C2=CC=CC=C2CC3=CC=CC=C31)C(C)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


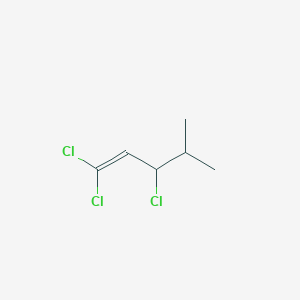
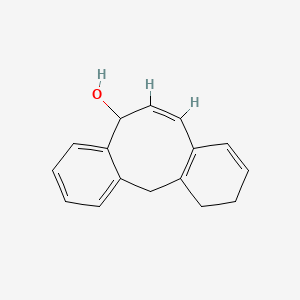
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
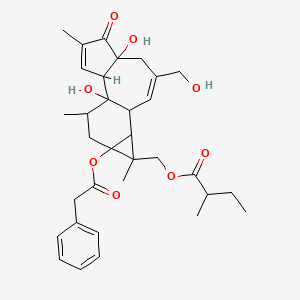
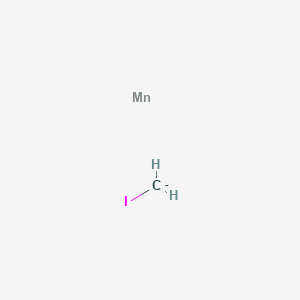
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
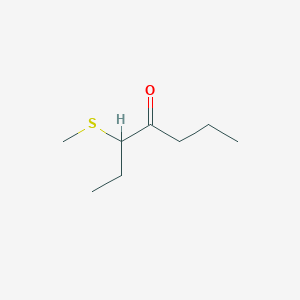
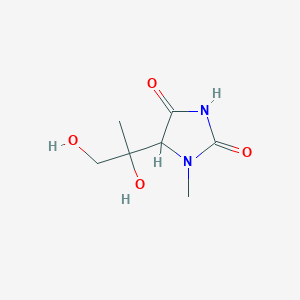
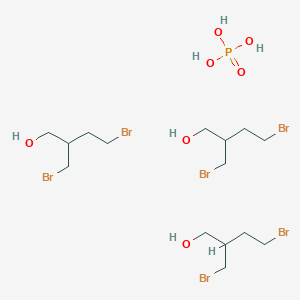

![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

